molecular formula C13H18O2 B14356646 3-Ethyl-3-hydroxy-1-phenylpentan-1-one CAS No. 91660-92-3

3-Ethyl-3-hydroxy-1-phenylpentan-1-one

Cat. No.: B14356646
CAS No.: 91660-92-3
M. Wt: 206.28 g/mol
InChI Key: LQWVTXOENBFWFG-UHFFFAOYSA-N
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Description

3-Ethyl-3-hydroxy-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O2 It is a ketone with a phenyl group attached to the first carbon and a hydroxy group attached to the third carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-hydroxy-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and 3-ethyl-3-hydroxybutanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbon-carbon bond between the two reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxy-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-ethyl-3-oxo-1-phenylpentanoic acid.

    Reduction: Formation of 3-ethyl-3-hydroxy-1-phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Ethyl-3-hydroxy-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxy-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural conformation and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-phenylpentan-1-one: Lacks the ethyl group at the third carbon.

    3-Ethyl-1-phenylpentan-1-one: Lacks the hydroxy group at the third carbon.

    3-Ethyl-3-hydroxy-1-pentanone: Lacks the phenyl group.

Uniqueness

3-Ethyl-3-hydroxy-1-phenylpentan-1-one is unique due to the presence of both the hydroxy and phenyl groups, which contribute to its distinct chemical properties and reactivity

Properties

CAS No.

91660-92-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-ethyl-3-hydroxy-1-phenylpentan-1-one

InChI

InChI=1S/C13H18O2/c1-3-13(15,4-2)10-12(14)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3

InChI Key

LQWVTXOENBFWFG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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